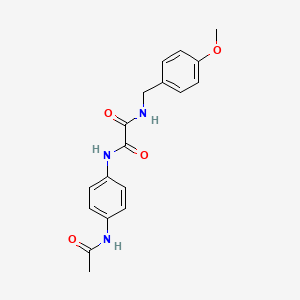

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide

Description

Properties

IUPAC Name |

N'-(4-acetamidophenyl)-N-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-12(22)20-14-5-7-15(8-6-14)21-18(24)17(23)19-11-13-3-9-16(25-2)10-4-13/h3-10H,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQNDNSTVBRVMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide typically involves the reaction of 4-acetamidophenylamine with 4-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 4-acetamidophenylamine and 4-methoxybenzylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the solution while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product with dichloromethane.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity reagents and solvents, as well as precise control of reaction parameters, is essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxalamide group to amine groups.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology: In biological research, the compound is studied for its potential interactions with proteins and enzymes. It may also be used in the development of biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific proteins.

Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Key Findings :

- Electron-withdrawing groups (e.g., Cl, F, CN) at N1 reduce synthetic yields but enhance bioactivity in enzyme inhibition .

- Methoxy groups at N2 improve solubility and metabolic stability, critical for drug-like properties .

- The 4-acetamidophenyl group in the target compound may offer a balance between hydrogen-bonding capacity (via the acetamido group) and reduced toxicity compared to halogenated analogs .

Enzyme Inhibition (SCAD/Cytochrome P450)

- N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide (80) : Demonstrated 68% yield and activated inhibition of stearoyl-CoA desaturase (SCAD) via CYP4F11 metabolism. NMR data confirmed aromatic proton shifts at δ 7.87–7.83 ppm (N1 aryl) and δ 6.90–6.86 ppm (N2 methoxybenzyl) .

- N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28) : Higher potency (IC₅₀ < 1 µM) attributed to dual halogenation enhancing electron-deficient aryl interactions .

Antiviral Activity

Flavor Enhancement

- S336 : Achieved regulatory approval (FEMA 4233) as a umami agonist. The 2-(pyridin-2-yl)ethyl group at N2 contributed to receptor binding at hTAS1R1/hTAS1R3 .

However, its lack of halogenation likely reduces CYP-mediated activation compared to SCAD inhibitors .

Toxicological and Metabolic Profiles

- S336 and Derivatives: Demonstrated NOEL (No Observed Effect Level) of 100 mg/kg bw/day, with safety margins exceeding 500 million for food use .

- Target Compound: The acetamido group may undergo hydrolysis to 4-aminophenyl metabolites, necessitating further studies on renal/hepatic toxicity .

Biological Activity

N1-(4-acetamidophenyl)-N2-(4-methoxybenzyl)oxalamide, identified by its CAS number 838901-61-4, is a synthetic organic compound belonging to the oxalamide class. This compound has gained attention due to its potential biological activities, particularly in medicinal chemistry. Its structure allows for interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C18H19N3O4, with a molecular weight of approximately 345.36 g/mol. The compound features:

- Oxalamide functional group : Characterized by two amide groups linked by an oxalyl moiety.

- Acetamido group : Enhances solubility and interaction with biological targets.

- Methoxybenzyl moiety : Contributes to the compound's hydrophobic characteristics.

This structural composition allows for potential coordination with metal ions and modulation of protein or enzyme activity, which is crucial for its biological effects.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of various molecular targets, leading to:

- Anti-inflammatory effects : By inhibiting pro-inflammatory cytokines.

- Anticancer properties : Through the induction of apoptosis in cancer cells and inhibition of tumor growth.

The specific mechanisms are still under investigation, but preliminary studies suggest that the compound may affect pathways involved in cell signaling and proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, including:

| Cell Line | Activity Observed |

|---|---|

| HeLa (Cervical) | Significant inhibition |

| HCT116 (Colon) | Moderate inhibition |

| A431 (Epidermoid) | Significant inhibition |

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The compound was tested using standard methods, showing effectiveness against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae

The results suggest that the compound could be further explored for its potential as an antimicrobial agent, particularly in treating resistant bacterial infections .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of this compound:

-

Synthesis and Characterization :

- Synthesized via the reaction between 4-acetamidophenylamine and 4-methoxybenzylamine using oxalyl chloride under controlled conditions.

- Characterization techniques included IR spectroscopy and NMR analysis to confirm the structure.

-

Biological Evaluation :

- In vitro studies indicated significant anticancer activity against multiple cell lines.

- Antimicrobial assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

These studies underscore the compound's versatility and potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.